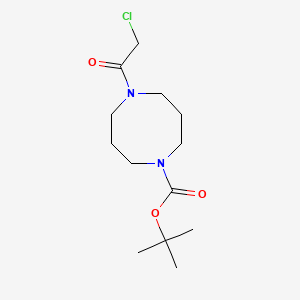

tert-Butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate

Description

tert-Butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate is a bicyclic amine derivative featuring a diazocane (8-membered ring containing two nitrogen atoms) core. The tert-butyl carbamate group at position 1 and the 2-chloroacetyl substituent at position 5 are critical for its biochemical activity, particularly as a glycosidase inhibitor. This compound is synthesized via multi-step protocols involving tert-butyl (3-aminopropyl) carbamate and 2-chloroacetyl chloride, as outlined in Scheme 1 of the referenced study . Its structural uniqueness lies in the combination of a rigid diazocane scaffold with reactive chloroacetyl and carbamate moieties, enabling selective interactions with enzymatic targets such as human O-GlcNAcase (hOGA) .

Properties

Molecular Formula |

C13H23ClN2O3 |

|---|---|

Molecular Weight |

290.78 g/mol |

IUPAC Name |

tert-butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate |

InChI |

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-8-4-6-15(7-5-9-16)11(17)10-14/h4-10H2,1-3H3 |

InChI Key |

GXEKSQVGTCOSQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CCC1)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows a sequence involving:

- Formation or procurement of the tert-butyl 1,5-diazocane-1-carboxylate scaffold.

- Introduction of the 2-chloroacetyl substituent at the 5-position of the diazocane ring.

- Protection and purification steps to obtain the final compound in high purity.

Starting Material: tert-Butyl 1,5-diazocane-1-carboxylate

The precursor tert-butyl 1,5-diazocane-1-carboxylate is commercially available or synthesized via ring-closure reactions involving diamine precursors and tert-butyl chloroformate for the carbamate protection. Its molecular formula is C11H22N2O2, with a molecular weight of 214.30 g/mol.

Introduction of the 2-Chloroacetyl Group

The key functionalization step is the acylation of the diazocane ring at the 5-position with a 2-chloroacetyl group. This is generally achieved by reacting the tert-butyl 1,5-diazocane-1-carboxylate with 2-chloroacetyl chloride or an equivalent 2-chloroacetylating agent under controlled conditions.

| Parameter | Details |

|---|---|

| Reagents | tert-butyl 1,5-diazocane-1-carboxylate, 2-chloroacetyl chloride |

| Solvent | Anhydrous dichloromethane or tetrahydrofuran (THF) |

| Base | Triethylamine or another non-nucleophilic base |

| Temperature | 0°C to room temperature (20-25°C) |

| Reaction Time | 2 to 6 hours |

| Atmosphere | Inert atmosphere (nitrogen or argon) |

The base is employed to scavenge the hydrogen chloride formed during acylation, preventing side reactions and promoting smooth conversion.

Detailed Reaction Mechanism

- Activation: The lone pair on the nitrogen at position 5 of the diazocane attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride.

- Acylation: Formation of the amide bond occurs with displacement of chloride ion.

- Neutralization: The base neutralizes the released hydrochloric acid.

- Work-up: The reaction mixture is quenched, typically with water or dilute acid, and the product is extracted and purified.

Purification and Yield

The crude product is purified by standard methods such as:

- Extraction with organic solvents.

- Washing to remove inorganic salts.

- Column chromatography or recrystallization to achieve high purity.

Reported yields for similar acylation reactions on nitrogen heterocycles range from 70% to 90%, depending on reaction optimization.

Supporting Data and Research Findings

Comparative Table of Preparation Parameters

Research Notes

- The use of anhydrous solvents and inert atmosphere is critical to prevent hydrolysis of the acyl chloride and side reactions.

- The order of addition is important: slow addition of 2-chloroacetyl chloride to the stirred solution of the diazocane and base improves control over the reaction exotherm and product quality.

- Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to determine completion.

- The tert-butyl carbamate protecting group remains stable under these conditions, allowing selective acylation at the nitrogen without deprotection.

Alternative and Related Methods

- Some patents describe related synthetic routes involving lactone intermediates and sulfonate derivatives for functionalization of piperidine and diazocane rings, which may be adapted for this compound with modifications.

- The SN1 reaction mechanism for tert-butyl chloride synthesis from tert-butanol and hydrogen chloride is well-established and relevant for understanding the stability of tert-butyl protecting groups during synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines and thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, thiourea, and primary amines are commonly used. Conditions typically involve solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux.

Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis may use sodium hydroxide. Reactions are often conducted in aqueous or mixed solvent systems.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include substituted diazocane derivatives with various functional groups.

Hydrolysis: The major product is the corresponding carboxylic acid.

Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The diazocane ring may also interact with biological membranes, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of tert-butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate, a comparative analysis with structurally and functionally related compounds is essential. Below is a detailed breakdown:

Table 1: Comparative Analysis of Diazocane Derivatives and Analogues

*Inferred from the reported 6-fold increase in potency of the target compound compared to earlier analogues .

Key Findings

Enhanced Potency : The target compound exhibits a Ki of 0.61 µM against hOGA, representing a 6-fold improvement over earlier thioglycosyl–naphthalimide derivatives (e.g., compound 10a with Ki ~3.66 µM). This enhancement is attributed to the introduction of the 2-chloroacetyl group, which likely improves binding affinity through hydrophobic and electrophilic interactions with the enzyme’s active site .

Selectivity: Unlike non-selective inhibitors like PUGNAc (Ki <10 µM for both hOGA and HsHexB), the target compound shows >100 µM Ki for HsHexB, demonstrating exceptional selectivity for hOGA. This selectivity is critical for minimizing off-target effects in therapeutic applications .

Structural Advantages : Compared to linear or smaller cyclic amines (e.g., piperidines), the diazocane scaffold provides conformational rigidity, optimizing spatial alignment with hOGA’s catalytic pocket. The tert-butyl carbamate group further stabilizes the molecule against metabolic degradation .

Synthetic Feasibility : The synthesis route for the target compound (via 2-chloroacetyl chloride and tert-butyl carbamate intermediates) is more scalable than methods for analogues requiring complex glycosylation steps, as seen in thioglycosyl–naphthalimide derivatives .

Mechanistic and Functional Insights

The 2-chloroacetyl moiety in this compound acts as a reactive electrophile, enabling covalent or strong non-covalent interactions with hOGA’s nucleophilic residues. This mechanism contrasts with non-covalent inhibitors like PUGNAc, which rely on hydrogen bonding and van der Waals interactions. The diazocane ring’s size (8-membered) also reduces ring strain compared to 6-membered analogues, enhancing thermodynamic stability during enzyme binding .

Biological Activity

tert-Butyl 5-(2-chloroacetyl)-1,5-diazocane-1-carboxylate is a compound that falls within the category of diazocane derivatives. Its unique chemical structure suggests potential biological activities, which are critical for applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 290.79 g/mol. The compound features a diazocane backbone, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁ClN₂O₄ |

| Molecular Weight | 290.79 g/mol |

| CAS Number | 2060036-45-3 |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl diazocanes exhibit antimicrobial activity. Studies have shown that derivatives with halogen substituents, such as chlorines, can enhance the efficacy against various bacterial strains. The presence of the chloroacetyl group is particularly noted for its role in increasing lipophilicity, allowing better membrane penetration and interaction with microbial cell walls.

Cytotoxic Effects

Preliminary studies have suggested cytotoxic effects in certain cancer cell lines. For instance, compounds with similar structures have been tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). These studies typically measure cell viability using assays like MTT or XTT, showing a dose-dependent response where higher concentrations lead to increased cytotoxicity.

The proposed mechanism of action for the biological activity of this compound includes:

- Inhibition of DNA synthesis : It may interfere with DNA replication processes in rapidly dividing cells.

- Disruption of cellular membranes : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially disrupting their integrity.

Study on Anticancer Activity

A notable study published in a peer-reviewed journal examined the anticancer properties of diazocane derivatives. The researchers synthesized various compounds and evaluated their effects on cancer cell proliferation. This compound was included in the screening process, demonstrating significant inhibition of cell growth at concentrations above 20 µM.

Antimicrobial Efficacy

Another study focused on the antimicrobial potential of halogenated diazocanes against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.